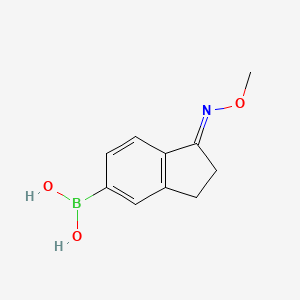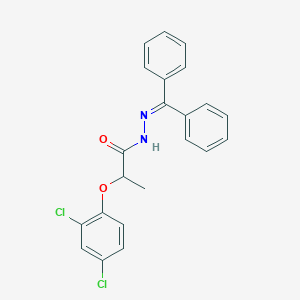
1-Methoxyiminoindan-5-boronic acid
Descripción general
Descripción
1-Methoxyiminoindan-5-boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and one organic substituent
Mecanismo De Acción
Target of Action
1-Methoxyiminoindan-5-boronic acid, also known as [(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the metal catalyst, typically palladium, used in the SM coupling reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in many synthetic processes, particularly in the creation of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, aerobically-generated peroxide-type oxidants can readily form in many ethereal solvents, and boronic acids are highly susceptible towards oxidation by these species under SM coupling conditions . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling .
Métodos De Preparación
The synthesis of 1-Methoxyiminoindan-5-boronic acid typically involves the reaction of an appropriate indan derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Análisis De Reacciones Químicas
1-Methoxyiminoindan-5-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.
Aplicaciones Científicas De Investigación
1-Methoxyiminoindan-5-boronic acid has several scientific research applications:
Comparación Con Compuestos Similares
1-Methoxyiminoindan-5-boronic acid can be compared with other boronic acids, such as phenylboronic acid and benzylboronic acid. While all these compounds share the ability to form boronate esters, this compound is unique due to its indan structure, which imparts specific steric and electronic properties . Similar compounds include:
Propiedades
IUPAC Name |
[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c1-15-12-10-5-2-7-6-8(11(13)14)3-4-9(7)10/h3-4,6,13-14H,2,5H2,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWBADYWXYEXEE-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=NOC)CC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC2=C(C=C1)/C(=N/OC)/CC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(2-methoxyphenyl)ethenesulfonamide](/img/structure/B3037527.png)

![2-Chlorobenzyl 4-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B3037529.png)
![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide](/img/structure/B3037530.png)

![4-[(2,5-dichlorophenyl)sulfanyl]-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3037532.png)
methanone](/img/structure/B3037533.png)
![(4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone](/img/structure/B3037539.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B3037541.png)
![5-(4-Chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine](/img/structure/B3037542.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3037543.png)

![2-(4-Chlorophenyl)-7-methyl-3-({[(3-toluidinocarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B3037548.png)
![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B3037549.png)
